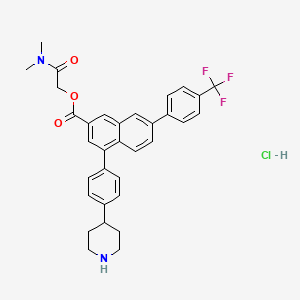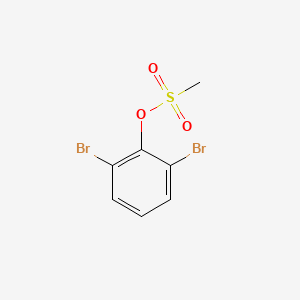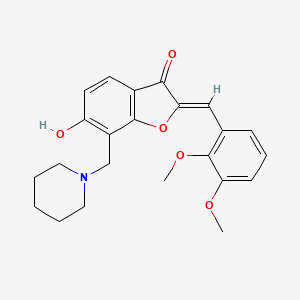
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine” is a chemical compound with the molecular formula C14H21BN2O2 and a molecular weight of 260.14 . It is an important boronic acid derivative .
Molecular Structure Analysis
The structure of this compound was confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure was determined by X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 260.14 . Other specific properties like boiling point, density, and pKa are not available in the search results.Scientific Research Applications
Synthesis of Bioactive Molecules
A study by Kotian et al. (2005) describes a practical large-scale synthesis approach for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, highlighting the use of 1,3-dipolar cycloaddition reactions from dipolarophiles. This compound serves as a crucial intermediate for the synthesis of diverse bioactive molecules, indicating the potential utility of related compounds in complex synthetic routes (Kotian et al., 2005).
Catalysts for Synthesis of Heterocyclic Compounds
Ghorbani-Vaghei and Amiri (2014) developed a method for synthesizing N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts. This showcases the role of similar compounds in facilitating the synthesis of heterocyclic compounds, which are critical in drug development and other applications (Ghorbani-Vaghei & Amiri, 2014).
Novel Synthetic Routes
Research by Yehia et al. (2002) introduces a novel four-component one-pot access to pyrindines and tetrahydroquinolines, emphasizing the versatility of related cyclopropyl compounds in creating complex structures. This method opens new avenues for the rapid synthesis of compounds with potential pharmaceutical applications (Yehia et al., 2002).
Antibacterial Agents
Miyamoto et al. (1987) explored the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents, illustrating the potential of cyclopropyl derivatives in contributing to antibacterial drug development. Their work underscores the importance of such compounds in addressing health-related challenges (Miyamoto et al., 1987).
N-Cyclopropylation Methods
A study by Gagnon et al. (2007) reports on the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent. This process highlights an innovative approach to introducing the cyclopropyl group onto nitrogen atoms of heterocycles or amides, demonstrating the compound's role in advancing synthetic chemistry techniques (Gagnon et al., 2007).
Future Directions
Boronic acid derivatives like this compound have a wide range of applications in pharmacy and biology . They are active as anticancer, antibacterial, antiviral agents , and are also used as boron carriers suitable for neutron capture therapy . In the future, these compounds could be further explored for their potential applications in medicine and biology .
Mechanism of Action
Target of Action
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a boronic acid derivative . Boronic acids are the most commonly studied boron compounds, which are active as anticancer , antibacterial , and antiviral agents .
Mode of Action
Boronic acid derivatives are known to interact with their targets through covalent bonding, forming reversible covalent complexes . This allows them to inhibit their targets effectively.
Biochemical Pathways
Boronic acid derivatives are often used in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions they are involved in is the Suzuki–Miyaura reaction .
Pharmacokinetics
Boronic acid derivatives are generally known for their chemical stability and synthetic versatility .
Result of Action
Boronic acid derivatives are known to have various biological activities, including anticancer , antibacterial , and antiviral effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of boronic acid derivatives .
Biochemical Analysis
Biochemical Properties
Boronic acid derivatives are known to interact with various enzymes and proteins . They are often used in the Suzuki–Miyaura reaction, a type of cross-coupling reaction .
Cellular Effects
Boronic acid derivatives are known to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acid derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICGIWYTVZMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2935150.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935156.png)
![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)

